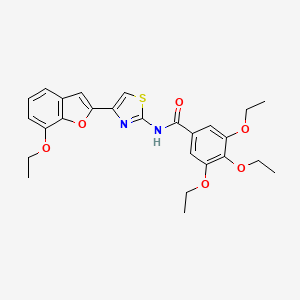![molecular formula C20H24N2O2 B2969987 (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine CAS No. 2377922-87-5](/img/structure/B2969987.png)
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, also known as EEH, is a synthetic compound that has gained attention due to its potential applications in scientific research. EEH is a hydrazone derivative that is synthesized through a simple one-pot reaction.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A significant application of compounds structurally related to (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine is in the development of chemosensors. For example, a multi-analyte responsive chemosensor was developed using a vanilinyl Schiff base, demonstrating fluorogenic sensing for Zn(II), Cd(II), and I− ions. This sensor was applied in the detection of metal ions in drinking water, showcasing its utility in environmental monitoring and potentially in the analysis of chemical processes involving similar compounds (Purkait, Dey, & Sinhaa, 2018).
Synthesis of Heterocycles
Another area of application is the synthesis of heterocyclic compounds. A study highlighted the use of a similar compound for efficient synthesis of five and six-membered heterocycles, demonstrating the versatility of these compounds in organic synthesis. This approach facilitates the creation of complex molecules for pharmaceuticals and materials science (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Biological Potential and Computational Analysis
The synthesis and characterization of bis(thiosemicarbazone) derivatives reveal their biological potential. These compounds, which share a functional similarity with (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, were shown to possess antioxidant activities and the ability to cleave plasmid DNA. Computational analysis using Density Functional Theory (DFT) provided insights into their 3D geometries and electronic structures, indicating their potential in medicinal chemistry (Ateş et al., 2018).
Fluorescent Chemosensors for Metal Ions
Research on Schiff base derivatives, including those related to (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, has led to the development of fluorescent chemosensors. These sensors are designed for the detection of specific metal ions such as Al3+ and Zn2+, showcasing their application in analytical chemistry for the sensing and monitoring of environmental pollutants and biological relevant ions (Hoque et al., 2022).
Antibacterial and Antifungal Activities
Compounds structurally related have been synthesized and screened for their antimicrobial activities. Studies demonstrate that such compounds exhibit moderate to excellent antibacterial and antifungal activities against a range of pathogens. This highlights their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bharti, Nath, Tilak, & Singh, 2010).
Eigenschaften
IUPAC Name |
(Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPXBSWUJXJIT-KBNZVFGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C)\C2=CC(=CC=C2)OCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

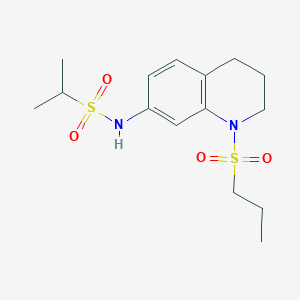
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)


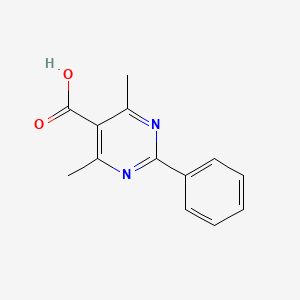
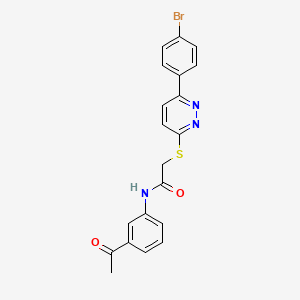
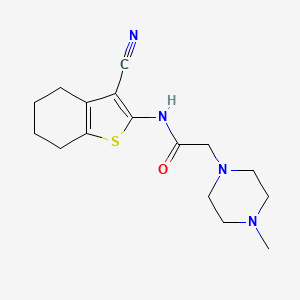
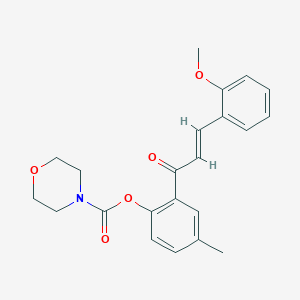
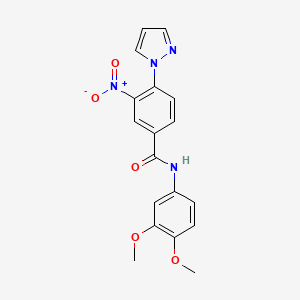
![(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2969919.png)
![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
